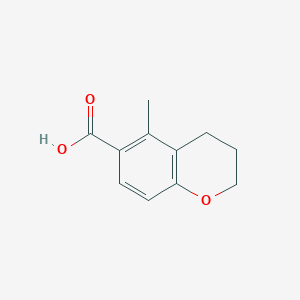

5-Methyl-6-chromanic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

5-methyl-3,4-dihydro-2H-chromene-6-carboxylic acid |

InChI |

InChI=1S/C11H12O3/c1-7-8-3-2-6-14-10(8)5-4-9(7)11(12)13/h4-5H,2-3,6H2,1H3,(H,12,13) |

InChI Key |

SBYIWHPHFZBCCN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1CCCO2)C(=O)O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 5 Methyl 6 Chromanic Acid and Analogues

Established Synthetic Routes for 5-Methyl-6-chromanic Acid

A notable and patented process provides a direct pathway to 5-methylchroman-6-carboxylic acid, an important intermediate for various applications. This synthetic strategy is characterized by a sequence of reactions starting from readily available precursors.

Processes involving Hagemann's ester and propargyl derivatives

An improved process for the preparation of 5-methylchroman-6-carboxylic acid has been developed, which begins with the reaction of Hagemann's ester (ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate) with a propargyl derivative. google.com This initial step is conducted in the presence of a base and a suitable solvent to yield a propargyl ether intermediate. google.com

The reaction conditions for the formation of the propargyl ether are crucial for a successful synthesis. A variety of bases can be employed, with a preference for sodium hydride (NaH) or lithium diisopropylamide (LDA). The choice of solvent includes polar aprotic options like dimethylsulfoxide (DMSO), dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF), or polar protic solvents such as methanol (B129727) and ethanol. google.com The reaction is typically carried out at temperatures ranging from -50°C to 100°C. google.com

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product |

| Hagemann's ester | Propargyl derivative (e.g., propargyl bromide) | NaH or LDA | THF, DMSO, or ethanol | -50°C to 100°C | Propargyl ether |

Rearrangement and Isomerization Techniques for Chroman Ester Formation

Following the formation of the propargyl ether, the synthesis proceeds through a thermal rearrangement to produce a cyclic ether intermediate. google.com This step can be facilitated by the presence of a catalyst and may be performed with or without a solvent. google.com The subsequent and final step involves the isomerization of this cyclic ether to the desired chroman ester. This isomerization is also a catalyzed reaction carried out in a suitable solvent. google.com

A range of catalysts can be utilized for the rearrangement of the propargyl ether. These include silver(I) salts, mercury salts, and various transition metal complexes of rhodium, platinum, and palladium. Lewis acids such as boron trifluoride (BF₃) and boron trichloride (B1173362) (BCl₃), as well as Brønsted acids like trifluoroacetic acid (CF₃COOH), sulfuric acid (H₂SO₄), and phosphoric acid (H₃PO₄), are also effective. google.com In some instances, the cyclic ether intermediate can be directly converted to the final chroman ester under the conditions of the rearrangement step, particularly when a Lewis or Brønsted acid catalyst is used. google.com The aromatic Claisen rearrangement is a key mechanistic pathway in the thermal rearrangement of aryl propargyl ethers, leading to the formation of chromenes. acs.orgnih.govorganic-chemistry.org This nsf.govnsf.gov-sigmatropic rearrangement proceeds through an allene (B1206475) intermediate. nih.gov

| Intermediate | Catalyst | Solvent | Product |

| Propargyl ether | AgOC(O)CF₃, BF₃, BCl₃, CF₃COOH, H₂SO₄, or H₃PO₄ | Toluene, xylene, or decalin | Chroman ester |

| Cyclic ether | Pd/C, PtO₂, or Raney Nickel | Ethanol, ethyl acetate, or THF | Chroman ester |

Synthetic Approaches to Chroman-4-one and Chromone (B188151) Derivatives

The synthesis of chroman-4-one and chromone derivatives, which are structurally related to 5-Methyl-6-chromanic acid, employs a variety of modern synthetic methods. These techniques allow for the efficient construction of the heterocyclic core and the introduction of diverse functional groups.

Base-mediated aldol (B89426) condensation and microwave irradiation

A highly efficient, one-step procedure for the synthesis of substituted chroman-4-one derivatives involves a base-mediated aldol condensation coupled with microwave irradiation. This method reacts commercially available 2'-hydroxyacetophenones with appropriate aldehydes. The reaction proceeds through a base-promoted crossed aldol condensation followed by an intramolecular oxa-Michael addition to form the chroman-4-one ring. The use of microwave heating significantly accelerates the reaction.

| Starting Material 1 | Starting Material 2 | Base | Conditions | Product |

| 2'-Hydroxyacetophenone (B8834) | Aldehyde | Diisopropylamine (DIPA) | Ethanol, 160-170°C, Microwave (1 h) | 2-Alkyl-chroman-4-one |

Palladium-mediated cross-coupling reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis and have been successfully applied to the functionalization of chromone and chroman-4-one scaffolds. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions with high functional group tolerance. The continual development of new ligands and precatalysts has led to increasingly general and reliable protocols for these transformations. While specific examples for the direct synthesis of the chromone core using this method are varied, its application in modifying pre-existing chromone structures is widespread.

Mannich-type reactions

Mannich-type reactions provide a facile route to biologically interesting flavanone (B1672756) (2-phenylchroman-4-one) derivatives. A one-pot reaction of 2-hydroxyacetophenones, aromatic aldehydes, and aniline, catalyzed by ethylenediamine (B42938) diacetate (EDDA), offers rapid access to these compounds. This method has been successfully employed in the synthesis of several biologically active natural products containing the flavanone moiety.

Reformatsky-type reactions (e.g., SmI2-mediated)

The Reformatsky reaction, a classic carbon-carbon bond-forming reaction, has been adapted using modern reagents to enhance its scope and efficiency in synthesizing complex molecules, including chroman derivatives. Samarium(II) iodide (SmI2) has emerged as a powerful single-electron transfer agent for mediating these transformations under mild conditions. gu.senih.gov

A key application of this methodology is the introduction of functional groups at the α-position to a carbonyl, a crucial step in building substituted chromanone frameworks. For instance, a SmI2-mediated Reformatsky-type reaction has been successfully employed for the α-cyanation of 2-alkyl-chroman-4-ones. acs.org In this process, a 3-bromo-chroman-4-one substrate is treated with SmI2 to form a samarium enolate, which then reacts with an electrophilic cyanide source like tosyl cyanide (TsCN) to install a cyano group at the C3 position. gu.seacs.org

The efficiency of this reaction is significantly influenced by the choice of additives. While HMPA is a known reactivity enhancer for SmI2, its carcinogenicity has led to the exploration of alternatives. acs.org Studies have shown that HMPA analogues such as tetramethyl-p-phenylenediamine (TMPA) and tris(pyrrolidino)phosphine oxide (TPPA) can effectively promote the coupling reaction. acs.org Furthermore, the addition of potassium hexamethyldisilazide (KHMDS) has been found to create a unique Sm(II) reagent with enhanced reactivity for this specific transformation. gu.seacs.org This method provides a reliable route to 2-alkyl-3-cyanochromones, which are valuable intermediates for more complex analogues of chromanic acids. acs.org

The general mechanism for the SmI2-mediated Reformatsky reaction involves the initial reductive cleavage of a heteroatom-containing substituent (like a halogen) next to a carbonyl group. This forms a Sm(III) enolate, which subsequently attacks an electrophile in an aldol-like fashion. nih.gov This strategy has been applied to couple α-halo ketones with various aldehydes and ketones, often with excellent diastereoselectivity, to form β-hydroxy ketones. nih.govfigshare.com

| Reactants | Reagents/Conditions | Product | Yield (%) |

| 2-Alkyl-3-bromo-chroman-4-one | SmI2, TsCN, Additive (e.g., TPPA, TMPA) | 2-Alkyl-3-cyano-chroman-4-one | 49-77% |

| α-Bromoketone, Aldehyde | SmI2, THF, -78 °C | syn-β-Hydroxyketone | Good to Excellent |

| α-Chloroketone, Ketone | SmI2, THF, -78 °C | β-Hydroxyketone | Good |

This table summarizes the application of SmI2-mediated Reformatsky-type reactions in the synthesis of chromanone precursors and related structures, with data sourced from cited literature. acs.orgnih.gov

Strategies for Functionalization and Derivatization of Chromanic Scaffolds

The biological activity of chroman derivatives can be finely tuned by modifying the substitution pattern on the core scaffold. Therefore, strategies for the regioselective functionalization and derivatization of the chroman ring are of paramount importance.

The targeted introduction of substituents at specific positions on the chroman ring is essential for structure-activity relationship (SAR) studies. The 2-, 6-, and 8-positions are common sites for modification.

A robust one-step procedure for synthesizing substituted chroman-4-ones involves a base-promoted crossed aldol condensation between a 2'-hydroxyacetophenone and an appropriate aldehyde, followed by an intramolecular oxa-Michael addition. nih.gov This method allows for the direct incorporation of substituents at the 2-position by varying the aldehyde reactant. Further modifications on the aromatic ring of the 2'-hydroxyacetophenone starting material enable substitution at other positions.

Research has shown that for certain biological targets, larger, electron-withdrawing substituents at the 6- and 8-positions of the chroman-4-one scaffold are favorable for activity. nih.gov For example, 6,8-dibromo-2-pentylchroman-4-one was identified as a potent inhibitor of Sirtuin 2 (SIRT2). nih.gov This highlights the importance of developing synthetic routes that can precisely install functional groups at these positions. The synthesis generally starts from commercially available, appropriately substituted 2'-hydroxyacetophenones, which dictates the substitution pattern at the 5- through 8-positions of the final chroman ring. nih.gov

| Starting Materials | Reaction Type | Substituted Position(s) | Key Findings |

| Substituted 2'-Hydroxyacetophenone, Aldehyde | Aldol Condensation / Oxa-Michael Addition | 2-, 6-, 8- | An alkyl chain of 3-5 carbons at C2 is optimal for SIRT2 inhibition. nih.gov |

| 2-Iodophenol (B132878), Allylic Alcohol | Heck Coupling / Reduction / Mitsunobu Cyclization | 2- | A modular route to a wide variety of 2-substituted chromans. organic-chemistry.orgorganic-chemistry.org |

This table outlines strategies for achieving regioselective substitution on the chroman scaffold.

The introduction of diverse functional groups, including aliphatic chains and heteroaromatic rings, is a key strategy for creating novel chromanic acid analogues. Aliphatic substituents, particularly alkyl chains of optimal length (e.g., three to five carbons) at the 2-position, have been shown to be crucial for the potency of certain chroman-4-one derivatives as enzyme inhibitors. nih.gov

A convergent, three-step method provides a versatile route to 2-substituted chromans. organic-chemistry.org This sequence involves:

A Heck coupling reaction between a 2-iodophenol and an allylic alcohol.

Reduction of the resulting ketone intermediate.

A Mitsunobu cyclization to form the chroman ring.

This modular approach allows for the introduction of a wide array of 2-substituents, including various alkyl, aryl, and heteroaryl groups, by simply changing the allylic alcohol coupling partner. organic-chemistry.orgorganic-chemistry.org

The introduction of heteroaromatic moieties can also be achieved. For instance, phenethyl-substituted derivatives have been synthesized where a spacer is introduced between the chroman scaffold and an aromatic ring. nih.gov However, sterically demanding groups, such as an indole (B1671886) ring, directly attached to the scaffold can sometimes lead to decreased biological activity, indicating a potential space limitation in the target's binding site. nih.gov The synthesis of ester-containing chroman-4-ones can be achieved via a cascade radical annulation of 2-(allyloxy)arylaldehydes with oxalates, which allows for the incorporation of various aliphatic chains. mdpi.com

Spirocyclic systems, where two rings share a single atom, represent a unique three-dimensional chemical space. The synthesis of spirocyclic chroman derivatives has attracted considerable attention for applications in medicinal chemistry. researchgate.net These compounds feature a chroman core fused in a spiro arrangement to another cyclic system, such as a piperidine (B6355638) or an indanone. researchgate.netnih.gov

One common strategy involves the condensation and cyclization of precursor molecules. For example, a series of spiro[chroman-2,4'-piperidin]-4-one derivatives have been synthesized and evaluated for various biological activities. researchgate.net Another approach involves designing new compounds based on existing lead structures, using techniques like molecular dynamic simulations to guide the synthesis. nih.govnih.gov For instance, starting from a commercially available indanone, a multi-step synthesis involving cyclization with triphosgene (B27547) and triethylamine (B128534) can afford a core spirocyclic chroman structure. nih.gov

The synthesis of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones has also been reported through the acid-catalyzed condensation of 6-styryl-4-aryldihydropyrimidin-2-ones with resorcinol (B1680541) derivatives. These reactions often yield diastereomeric mixtures, the ratio of which can be controlled by the choice of acid catalyst and solvent.

More complex spiro systems, such as spiro chromanone–thiochroman complexes, can be constructed through asymmetric domino reactions. rsc.org This involves reacting benzylidenechroman-4-ones with 2-mercaptobenzaldehydes in the presence of a bifunctional catalyst to build the spirocyclic framework with high stereocontrol. rsc.org

| Spirocyclic System | Synthetic Approach | Key Features |

| Spiro[chroman-2,4'-piperidine]-4-one | Multi-component condensation/cyclization | Important pharmacophore in drug discovery. researchgate.net |

| Spiro[indane-1,2'-chromane] | Multi-step synthesis from indanone | Designed based on molecular modeling. nih.gov |

| Spiro chromanone–thiochroman | Asymmetric domino reaction | Enantioselective synthesis with high yields. rsc.org |

This table presents various synthetic strategies for constructing spirocyclic chroman derivatives.

Stereoselective Synthesis of Chromanic Acid Analogues

The control of stereochemistry is critical in medicinal chemistry, as different stereoisomers of a molecule can have vastly different biological activities. The stereoselective synthesis of chromanic acid analogues aims to produce a single desired stereoisomer in high purity.

Asymmetric synthesis can be integrated into multi-step sequences to produce enantiomerically enriched chromans. For example, in the three-step synthesis of 2-substituted chromans involving a Heck coupling, reduction, and Mitsunobu cyclization, the intermediate ketone can be reduced using a Noyori-catalyzed asymmetric transfer hydrogenation. organic-chemistry.org This step establishes the stereocenter at the 2-position with high enantiomeric excess, which is then carried through the final cyclization step to yield the enantiomerically pure chroman. organic-chemistry.orgorganic-chemistry.org

Other methods leverage chiral catalysts to control the formation of stereocenters during the ring-forming step. A bifunctional aminoboronic acid has been shown to catalyze intramolecular oxa-Michael reactions of α,β-unsaturated carboxylic acids to afford chiral chromans in high yields and enantiomeric excesses (up to 96% ee). organic-chemistry.org Similarly, Rh-catalyzed asymmetric transfer hydrogenation can convert (E)-3-benzylidene-chromanones into enantiomerically enriched cis-3-benzyl-chromanols. organic-chemistry.org

The stereoselective synthesis of complex natural products often requires a careful selection of reactions and protecting groups to control multiple stereocenters. nih.gov For instance, the synthesis of precursors to the gulmirecin and disciformycin families of natural products, which contain complex macrolactone structures, relies on key stereoselective steps like Sharpless epoxidation and Evans aldol reactions. nih.gov While not chromanes themselves, the principles of orchestrating a multi-step synthesis to control stereochemistry are broadly applicable to the synthesis of complex chromanic acid analogues. nih.gov Diastereoselective approaches, such as the chromium-catalyzed cyclization of anilines with cyclobutanones to form spirotetrahydroquinolines, also showcase methods to control relative stereochemistry in complex heterocyclic systems. researchgate.net

Biological Activity Investigations of Chroman/chromanic Acid Derivatives in Research

Enzyme Inhibition Studies

The core structure of chroman lends itself to modification, allowing for the synthesis of derivatives that can selectively target and inhibit specific enzymes involved in pathological processes.

Sirtuins (SIRTs) are a class of NAD+-dependent deacetylases that play a critical role in cellular processes and have been implicated in aging-related diseases such as neurodegenerative disorders and cancer. acs.org The development of isoform-selective sirtuin inhibitors is a key area of research. Chroman-4-one and chromone-based derivatives have emerged as particularly promising selective inhibitors of SIRT2. acs.orgnih.gov

Studies have demonstrated that these compounds can achieve potent and selective inhibition of SIRT2 over other isoforms, namely SIRT1 and SIRT3. acs.orgcancer.gov The structural features of the chroman scaffold are crucial for this selectivity. Research has shown that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one ring are key for inhibitory potency. cancer.gov Specifically, an alkyl chain of three to five carbons at the 2-position, combined with larger, electron-withdrawing groups at the 6- and 8-positions, was found to be favorable for high potency. acs.org

One of the most potent inhibitors identified from a series of synthesized derivatives is 6,8-dibromo-2-pentylchroman-4-one, which exhibited an IC50 value of 1.5 μM for SIRT2. acs.orgcancer.gov The selectivity of these chroman-4-one derivatives for SIRT2 is a significant finding, as isoform-selective inhibition is crucial for targeted therapeutic applications and minimizing off-target effects. acs.orgnih.gov The antiproliferative effects of these compounds in cancer cell lines, such as breast (MCF-7) and lung (A549) cancer cells, have been shown to correlate with their SIRT2 inhibition potency, suggesting that SIRT2 is the likely target in these cells. nih.gov

| Compound | Target | IC50 (μM) | Selectivity |

|---|---|---|---|

| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | 1.5 | High selectivity over SIRT1 and SIRT3 |

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, relies on iron for its survival and pathogenesis. nih.gov It acquires iron from the host using small molecules called mycobactins. nih.gov The biosynthesis of mycobactins is initiated by the enzyme salicylate synthase (MbtI), which converts chorismate to salicylate. researchgate.net Since MbtI is essential for Mtb survival and absent in humans, it represents an attractive target for new antitubercular drugs. nih.govnih.gov

Research has led to the identification of chromane-based compounds as potential inhibitors of MbtI. nih.govresearchgate.net In one study, a series of chromane (B1220400) derivatives was synthesized and evaluated for their MbtI inhibitory activity. A lead compound, a chromane derivative, was identified with a promising IC50 value of 55 μM. nih.govnih.govresearchgate.net Structure-activity relationship (SAR) studies revealed the importance of the carboxylic acid group for inhibitory activity; the corresponding ester derivative showed very low inhibitory potency, confirming that this functional group is crucial for interaction with the enzyme. nih.gov Interestingly, the presence or absence of a methyl group on the chromane scaffold did not significantly influence the inhibitory effect, as two similar compounds with and without the methyl group displayed comparable IC50 values. nih.gov

| Compound | MbtI Inhibition (% at 100 μM) | IC50 (μM) |

|---|---|---|

| Compound 1 (with methyl group) | >75% | 55.8 ± 4.2 |

| Compound 2 (without methyl group) | Not specified | Similar to Compound 1 |

| Ester derivative of Compound 1 | Very low inhibitory activity |

Monoamine oxidases (MAO) are enzymes that catalyze the oxidative deamination of neurotransmitters like dopamine and serotonin. frontiersin.orgnih.gov There are two isoforms, MAO-A and MAO-B, and inhibitors of these enzymes are used in the treatment of neurological conditions such as Parkinson's disease, Alzheimer's disease, and depression. mdpi.comnih.gov Selective inhibition of MAO-B is particularly sought after for treating neurodegenerative disorders, as it can increase dopamine levels in the brain. nih.gov

Chromone (B188151) derivatives, which are structurally related to chromanic acids, have been investigated as MAO inhibitors. mdpi.com Studies have shown that the chromone scaffold is a promising structure for developing selective MAO-B inhibitors. mdpi.com The substitution pattern on the chromone ring plays a critical role in both the potency and selectivity of inhibition. For instance, research has indicated that substituting an acidic group at the C3 position of the chromone scaffold significantly enhances the inhibitory activity towards the MAO-B isoform. researchgate.net Chromone-3-carboxylic acid was identified as a particularly effective and selective MAO-B inhibitor, with an IC50 value of 48 nM. researchgate.net In contrast, placing the acidic group at the C2 position resulted in no inhibition. researchgate.net The structural similarities between chromones and other known MAO-B inhibitors like coumarins and chalcones further support their potential in this area. mdpi.com

| Compound | Target | IC50 (nM) | Selectivity |

|---|---|---|---|

| Chromone-3-carboxylic acid | MAO-B | 48 ± 2.6 | Selective for MAO-B |

| Chromone-2-carboxylic acid | MAO-A/B | No inhibition | N/A |

Aldose reductase is an enzyme in the polyol pathway that converts glucose to sorbitol. researchgate.net Under hyperglycemic conditions, the accumulation of sorbitol can lead to osmotic stress and cellular damage, contributing to long-term complications of diabetes, such as neuropathy, retinopathy, and cataracts. researchgate.netnanobioletters.com Therefore, inhibitors of aldose reductase are being investigated as a therapeutic strategy to prevent or manage these complications. nih.govfrontiersin.org

Various compounds with a chroman backbone have been tested for their ability to inhibit aldose reductase. nih.gov Among these, spirohydantoins of chroman have shown exceptional potency. nih.gov One of the most potent inhibitors identified is 2R,4S-6-chloro-2-methylspiro(chroman-4,4'-imidazolidine)-2',5'-dione, which demonstrated an IC50 value of 4.7 x 10⁻⁸ M against rabbit lens aldose reductase. nih.gov Other related spirohydantoins also showed similar high potency. nih.gov These findings highlight the potential of the chroman scaffold in designing highly effective aldose reductase inhibitors.

| Compound | Target | IC50 (M) |

|---|---|---|

| 2R,4S-6-chloro-2-methylspiro(chroman-4,4'-imidazolidine)-2',5'-dione | Rabbit Lens Aldose Reductase | 4.7 x 10⁻⁸ |

Acetylcholinesterase (AChE) is a key enzyme in the central nervous system that breaks down the neurotransmitter acetylcholine. bohrium.com Inhibition of AChE increases acetylcholine levels in the brain, which is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. bohrium.com The chromone scaffold has been explored for the development of AChE inhibitors. nih.gov

Research has led to the development of novel chromone derivatives that show potent AChE inhibition. For example, 2-carboxamidoalkylbenzylamines based on the chromone structure have demonstrated inhibitory efficiency in the sub-micromolar concentration range, with the most potent compound having an IC50 of 0.07 μM. nih.gov Some of these derivatives also exhibited higher selectivity for AChE over the related enzyme butyrylcholinesterase (BuChE). nih.gov In another study, a synthesized chromone derivative, NSS-17, was identified as a potent AChE inhibitor with an IC50 value of 1.59 μM. bohrium.com While chromone derivatives show promise, it has been noted in some structure-activity relationship reviews that structurally similar coumarin derivatives often exhibit better inhibitory potency against AChE. nih.gov

| Compound Class/Name | Target | IC50 (μM) |

|---|---|---|

| 2-carboxamidoalkylbenzylamine derivative | AChE | 0.07 (lowest) |

| NSS-17 | hAChE | 1.59 ± 0.02 |

Acetyl-CoA carboxylase (ACC) is a rate-limiting enzyme in the biosynthesis of fatty acids. nih.govresearchgate.net It catalyzes the conversion of acetyl-CoA to malonyl-CoA, the first committed step in this pathway. nih.gov There are two main isoforms in mammals: ACC1, which is primarily cytosolic and involved in fatty acid synthesis, and ACC2, which is associated with the mitochondrial membrane and regulates fatty acid oxidation. researchgate.netnih.gov Upregulation of de novo fatty acid synthesis is a recognized metabolic feature of many cancer cells, making ACC an attractive target for oncology. nih.gov ACC inhibition is also being explored for the treatment of metabolic syndrome. nih.gov

Inhibition of ACC can suppress the proliferation of cancer cells that rely on fatty acid synthesis. nih.gov For instance, the allosteric ACC inhibitor ND-646 has been shown to suppress fatty acid synthesis and inhibit tumor growth in preclinical models of non-small cell lung cancer (NSCLC). nih.gov While ACC is a validated therapeutic target, the direct investigation of 5-Methyl-6-chromanic acid or its close derivatives as ACC inhibitors is not extensively documented in the available research. However, the general principle of targeting ACC with small molecules is well-established for various therapeutic areas, including cancer and metabolic diseases. scienceandtechnology.com.vn

Ornithine Decarboxylase (ODC) Inhibition

Ornithine decarboxylase (ODC) is a critical enzyme in the biosynthesis of polyamines, which are essential for cellular growth and proliferation. scbt.com ODC catalyzes the conversion of ornithine to putrescine, the first and rate-limiting step in this pathway. nih.govnih.gov Due to the association of elevated ODC levels with rapidly proliferating cells, such as in cancer, the inhibition of this enzyme is a significant area of therapeutic research. nih.govmdpi.com

Inhibitors of ODC can be analogues of the substrate (ornithine), the product (putrescine), or the cofactor (pyridoxal 5'-phosphate). frontiersin.org The most well-known ODC inhibitor is α-difluoromethylornithine (DFMO or Eflornithine), an enzyme-activated irreversible inhibitor. nih.govfrontiersin.org Research into novel ODC inhibitors aims to identify compounds with improved potency and pharmacokinetic properties compared to existing options. nih.gov While various compounds, including certain flavonoids and putrescine-based analogs, have been investigated for ODC inhibition, specific studies detailing the direct inhibitory activity of 5-Methyl-6-chromanic acid on ornithine decarboxylase are not extensively covered in the available research. nih.govmdpi.comnih.gov The general strategy for identifying ODC inhibitors involves screening for compounds that can disrupt the enzyme's catalytic function, thereby reducing polyamine production and impacting cellular growth. scbt.com

Tyrosinase Inhibition

Tyrosinase is a key, copper-containing enzyme responsible for the biosynthesis of melanin, which determines skin color. researchgate.net Its inhibition is a major focus in the cosmetic industry for skin whitening agents and in medicine for treating hyperpigmentation disorders. researchgate.netnih.gov Tyrosinase is also responsible for the enzymatic browning of fruits and vegetables. researchgate.netrsc.org

Derivatives of chromone, a class of compounds structurally related to chromans, have demonstrated notable tyrosinase inhibitory activity. Aloesin, a C-glycosylated chromone isolated from aloe, is used in cosmetics for its ability to inhibit tyrosinase. researchgate.net Research has explored various natural and synthetic compounds for this purpose, including coumarins, flavonoids, and stilbenes. nih.govnih.gov For instance, certain flavones like norartocarpetin have shown potent inhibitory activity. mdpi.com Kinetic studies often reveal different mechanisms of inhibition; for example, kojic acid acts as a competitive inhibitor of monophenolase activity and a mixed-type inhibitor of diphenolase activity. mdpi.com Some cinnamic acid ester derivatives have also been identified as potent non-competitive or mixed-type tyrosinase inhibitors. rsc.org

| Compound | Inhibitory Activity (IC50) | Reference Compound (IC50) |

|---|---|---|

| Neorauflavane (8c) | 30 nM (monophenolase) | Kojic Acid (13.2 µM) |

| Compound 23e (5-benzylidenebarbiturate derivative) | 1.52 µM | Kojic Acid (18.25 µM) |

| Compound 5a (cinnamic acid ester derivative) | 2.0 µM | Kojic Acid (32.2 µM) |

| 7,3',4'-trihydroxyisoflavone | 5.23 ± 0.6 µM | Not Specified |

| 6,7,4'-trihydroxyisoflavone | 9.2 µM | Kojic Acid (approx. 55.2 µM) |

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that deactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). mdpi.commdpi.com These hormones are crucial for maintaining glucose homeostasis by stimulating insulin secretion and suppressing glucagon release. mdpi.comresearchgate.net By inhibiting DPP-4, the action of incretins is prolonged, which is a validated therapeutic strategy for managing type 2 diabetes. mdpi.comresearchgate.net

Research has identified various heterocyclic compounds as DPP-4 inhibitors. mdpi.com Studies on chromene and coumarin derivatives have shown their potential in this area. mdpi.commdpi.com For example, a series of coumarin-based sulfonamides were investigated, and some compounds showed promising DPP-4 inhibitory activity. nih.gov Similarly, certain 3-aminocoumarin derivatives were synthesized and evaluated, with one compound exhibiting a potent IC50 value. nih.gov The development of DPP-4 inhibitors, known as "gliptins," has provided a class of oral anti-hyperglycemic agents with a low risk of hypoglycemia. researchgate.netnih.gov

| Compound Class/Derivative | Inhibitory Activity (IC50) |

|---|---|

| 3-aminocoumarin derivative | 3.16 ± 1.28 µM |

| Coumarin | 54.83 nmol/mL |

| 1,2,3-triazole derivatives (carboximidamide functionality) | Nanomolar range |

Receptor Binding and Modulation Studies

Estrogen Receptor (ER) Binding Affinity

Estrogen receptors (ERα and ERβ) are critical proteins in the endocrine system that mediate the effects of estrogen. semanticscholar.org Certain environmental chemicals, known as endocrine-disrupting chemicals (EDCs), can interfere with this system by binding to estrogen receptors, acting as either agonists or antagonists. semanticscholar.org The binding of a ligand to the ER's ligand-binding domain can activate estrogenic activity. semanticscholar.org High-throughput in vitro assays, such as those using inducible ERα expression in cell lines, are being developed to screen chemicals for their ability to induce ER chromatin binding and characterize their estrogenic potential. nih.gov While a wide range of compounds have been studied for their affinity to estrogen receptors, specific research data on the ER binding affinity of 5-Methyl-6-chromanic acid and its close derivatives are not detailed in the available literature.

Serotonin (5-HT1A) Receptor Affinity and Agonistic/Antagonistic Properties

The serotonin 1A (5-HT1A) receptor is the most widespread serotonin receptor subtype in the brain and plays a crucial role in modulating mood and emotion. researchgate.netnih.gov It is a significant target for drugs aimed at treating anxiety and depression. nih.gov The receptor's activity is complex, involving both G protein-dependent and independent signaling pathways. researchgate.net Compounds that bind to this receptor can act as agonists, stimulating the receptor, or as antagonists, blocking its activity. sigmaaldrich.comnih.gov

Numerous studies have investigated the affinity of various compounds for the 5-HT1A receptor, often using radioligand binding assays to determine the inhibition constant (Ki). mdpi.comresearchgate.net Research on arylpiperazinyl derivatives of coumarin and chromen-2-one has identified several compounds with high affinity for the 5-HT1A receptor, with some exhibiting Ki values in the nanomolar and even sub-nanomolar range. mdpi.comnih.gov Functional assays are then used to determine whether these high-affinity ligands act as agonists or antagonists. mdpi.comnih.gov For example, some 8-acetyl-7-hydroxy-4-methylcoumarin derivatives were identified as potent 5-HT1A receptor antagonists. nih.gov

| Compound Class/Derivative | 5-HT1A Receptor Affinity (Ki) | Functional Profile |

|---|---|---|

| 8-acetyl-7-{3-[4-(2-methoxyphenyl) piperazin-1-yl]propoxy}-4-methylcoumarin | 0.60 nM | Potent Antagonist |

| Compound 6a (8-acetyl-7-hydroxy-4-methylcoumarin derivative) | 0.5 nM | Potent Antagonist |

| Compound 10a (8-acetyl-7-hydroxy-4-methylcoumarin derivative) | 0.6 nM | Potent Antagonist |

| Compound 4a (8-acetyl-7-hydroxy-4-methylcoumarin derivative) | 0.9 nM | Not Specified |

| Compound 11 (8-acetyl-7-(2-hydroxy-3-(4-(2-methoxyphenyl) piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one) | 6157 nM | Antagonist (IC50 = 0.043 µM) |

Serotonin Transporter (5-HTT) Inhibition

The serotonin transporter (SERT or 5-HTT) is a protein that plays a fundamental role in serotonergic neurotransmission by facilitating the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. biorxiv.orgnih.gov This action terminates the neurotransmitter's signal and allows for its recycling. nih.gov 5-HTT is the primary target for many antidepressant medications, including selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs). nih.gov By inhibiting the transporter, these drugs increase the concentration of serotonin in the synapse. biorxiv.org

The mechanism of inhibition often involves the inhibitor binding to the transporter and stabilizing it in a conformation that prevents serotonin transport. nih.gov While all clinically used inhibitors are thought to target the outward-open state of the transporter, research has explored ligands that stabilize other conformations, such as the inward-open state. biorxiv.orgbiorxiv.org Although extensive research has been conducted on various chemical classes of 5-HTT inhibitors, specific studies focusing on the inhibitory activity of 5-Methyl-6-chromanic acid or its derivatives on the serotonin transporter are not prominently featured in the scientific literature.

Adenosine Receptor (AR) Blockade

The chromone scaffold, a key structural feature of chromanic acid derivatives, has been identified as a novel chemotype for the antagonism of adenosine receptors. Through structure-guided optimization and virtual screening of homology models of the adenosine A2A receptor, researchers have discovered potent and selective antagonists based on the chromone structure. This approach successfully identified a series of chromone derivatives that represent a new class of adenosine A2A receptor antagonists, highlighting the potential of this chemical framework in developing new therapeutic agents targeting this receptor.

Somatostatin Receptor Agonism

Chroman-4-one and chromone frameworks have been utilized as scaffolds to develop peptidomimetics that mimic the β-turn of the peptide hormone somatostatin. This strategy involves attaching the amino acid side chains essential for biological activity as substituents onto the chroman scaffold. Research in this area has led to the successful development of compounds that exhibit agonistic properties for somatostatin receptors (sst). Specifically, two compounds developed from this scaffold approach have shown affinity for the sst2 and sst4 receptor subtypes, with Ki-values in the low micromolar range.

| Compound | Target Receptor | Binding Affinity (Ki) |

|---|---|---|

| Compound 4 | sst2 | Low μM range |

| Compound 4 | sst4 | Low μM range |

| Compound 9 | sst2 | Low μM range |

| Compound 9 | sst4 | Low μM range |

Broad-Spectrum Biological Activity Research

Anti-inflammatory Activity Investigations

Chroman derivatives have been a significant focus of anti-inflammatory research due to their ability to modulate key pathways in the inflammatory response. Studies have explored various analogs, including amidochromans, chromanyl esters, and chromanyl acrylates, for their capacity to inhibit the expression of cell adhesion molecules, a critical step in inflammation. rsc.org

A series of novel chroman derivatives were synthesized and evaluated for their ability to inhibit the tumor necrosis factor-alpha (TNF-α)-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1) on human endothelial cells. rsc.orgrsc.org ICAM-1 is crucial as its expression on the vascular endothelium is a key step in initiating the adhesion and migration of leukocytes to sites of inflammation. rsc.org In this research, acyclic amidochromans generally exhibited higher activity than their corresponding ester analogs. rsc.org The structure-activity relationship analysis revealed that for carboxy chromans and amidochromans, factors like the chain length of the amide group and substituents on the phenyl ring significantly influenced inhibitory activity. rsc.orgsdu.dk For chromanyl acrylates, the number and position of methoxy (B1213986) groups played a critical role. rsc.orgsdu.dk

Among the tested compounds, N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide (Compound 14) was identified as the most potent inhibitor of TNF-α-induced ICAM-1 expression, with an IC50 value of 15 μM. rsc.org Another notable compound is Centchroman (3,4-trans-2,2-dimethyl-3-phenyl-4-(p-(beta-pyrrolidinoethoxy)-phenyl)-7-methoxy-chroman), which demonstrated significant anti-inflammatory effects in carrageenin-induced edema and granuloma formation tests. nih.gov Furthermore, research into 2-phenyl-4H-chromen-4-one derivatives identified a compound (compound 8) that could suppress inflammation by inhibiting the TLR4/MAPK signaling pathway, thereby downregulating the expression of nitric oxide (NO), interleukin-6 (IL-6), and TNF-α. nih.gov

Table 1: Selected Chroman Derivatives with Anti-inflammatory Activity

| Compound/Derivative Class | Mechanism of Action / Model Used | Key Findings |

|---|---|---|

| N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide | Inhibition of TNF-α-induced ICAM-1 expression | Most potent compound in its series with an IC50 of 15 μM. rsc.org |

| Centchroman | Carrageenin-induced edema, cotton pellet test, arthritis models | Possesses significant anti-inflammatory and anti-arthritic activity. nih.gov |

| 2-Phenyl-4H-chromen-4-one derivative (Compound 8) | Inhibition of TLR4/MAPK signaling pathway | Downregulated NO, IL-6, and TNF-α expression in an LPS-induced inflammation model. nih.gov |

| Acyclic Amidochromans | Inhibition of TNF-α-induced ICAM-1 expression | Exhibited higher activity compared to chromanyl ester analogues. rsc.org |

Anticonvulsant Activity Research

The structural features of chroman have been leveraged in the design of novel anticonvulsant agents. Research has shown that certain chroman derivatives can offer protection against seizures in established preclinical models.

In one study, a series of chroman derivatives were designed and evaluated for dual anti-breast cancer and antiepileptic activities. nih.govnih.gov Several of these compounds, specifically 6b, 6c, 6d, 6e, 6g, 6i, and 6l, demonstrated advanced antiepileptic activity compared to reference drugs in screening models, without inducing neurotoxicity as determined by the rotarod test. nih.gov

Further research has focused on coumarin-sulphonamide hybrids. researchgate.net These compounds were evaluated using the maximal electroshock seizure (MES) technique, a common screening model for generalized tonic-clonic seizures. researchgate.net The study found that the nature and position of substituents on the phenyl ring were critical for activity. Derivatives with nitro (NO2), chloro (Cl), and hydroxyl (OH) groups showed the highest activity in the MES test. researchgate.net This suggests that electronic properties of the substituents play a key role in the anticonvulsant effect. Other studies on isatin-based derivatives also highlighted the importance of specific chemical moieties, with methoxylated derivatives showing significant anti-seizure activity in both MES and pentylenetetrazole (PTZ) models. nih.gov

Table 2: Investigated Chroman and Coumarin Derivatives with Anticonvulsant Activity

| Compound Series | Animal Model | Key Findings |

|---|---|---|

| Chroman-Isatin-Schiff base hybrids (e.g., 6b, 6g, 6i) | Not specified in abstract | Showed advanced antiepileptic activity compared to reference drugs; no neurotoxicity observed. nih.govnih.gov |

| Coumarin-sulphonamide derivatives | Maximal Electroshock Seizure (MES) | Substitutions with NO2, Cl, and OH on the phenyl ring conferred the highest activity. researchgate.net |

| Isatin-based derivatives | MES and Pentylenetetrazole (PTZ) | Methoxylated derivatives exhibited significant anti-seizure activity. nih.gov |

Anti-HIV Activity Studies

The chroman and related coumarin scaffolds have been identified in several natural and synthetic compounds that inhibit the replication of the human immunodeficiency virus (HIV). Research in this area has focused on identifying the specific viral targets and optimizing the chemical structure to enhance potency.

A significant group of anti-HIV chroman derivatives are the calanolides. The chromanone derivative, 12-oxocalanolide A, was identified as an inhibitor of the HIV-1 reverse transcriptase (RT), a critical enzyme for the viral life cycle. nih.gov This compound belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and showed activity against viral strains resistant to other NNRTIs. nih.gov A systematic study of calanolide A analogs found that 11-demethyl-12-oxo calanolide A had a better therapeutic index than the parent compound. mdpi.com

Other research has explored different chroman structures. A study on chroman aldehydes found that several compounds could inhibit HIV infectivity in HeLa37 cells. nih.gov The most effective compounds in this series were 7, 8, and 11, which exhibited IC50 values in the range of 30 to 40 µM. nih.gov Additionally, a dimeric coumarin isolated from Hypericum roeperianum, named bichromonol, showed significant activity against HIV-1 wild-type and clinically relevant mutant strains with an EC50 of 6.6–12.0 μM. unica.it Interestingly, preliminary enzymatic assays suggested that bichromonol's mechanism of action is not through the inhibition of HIV-1 RT, indicating a different viral or cellular target. unica.it

Table 3: Chroman and Coumarin Derivatives with Anti-HIV Activity

| Compound/Derivative | Viral Target/Assay | Potency (EC50/IC50) |

|---|---|---|

| 12-Oxocalanolide A | HIV-1 Reverse Transcriptase (RT) | Not specified in abstract nih.gov |

| 11-demethyl-12-oxo calanolide A | HIV-1 Replication | EC50 = 0.11 μM mdpi.com |

| Chroman Aldehyde (Compound 7) | HIV Infectivity in HeLa37 cells | IC50 ≈ 30-40 µM nih.gov |

| Bichromonol | HIV-1 Replication in MT-4 cells | EC50 = 6.6-12.0 μM unica.it |

Anticancer Activity Research

The chroman scaffold is a privileged structure found in many compounds investigated for their anticancer properties. Research has focused on synthesizing derivatives and evaluating their cytotoxicity against various cancer cell lines, revealing promising candidates for further development.

Several studies have demonstrated the efficacy of chroman derivatives against the human breast adenocarcinoma cell line, MCF-7. A series of chroman carboxamide analogs were evaluated, with compounds 5k (GI50 = 40.9 µM) and 5l (GI50 = 41.1 µM) showing the highest potency. researchgate.net In another study, a chroman-isatin-Schiff base hybrid, compound 6i, exerted promising anticancer activity toward the MCF-7 cell line with a GI50 of 34.7 µM. nih.govnih.gov Additionally, 3-benzylidene chroman-4-one analogs were shown to induce apoptosis in MCF-7 cells. tandfonline.com

The anticancer activity of these derivatives is not limited to breast cancer. Certain chromene derivatives have shown potent and selective activity against other cancer types. nih.gov For instance, one derivative displayed higher activity against human colon cancer cells (HT-29) than the standard drug doxorubicin. nih.gov Another compound was more effective against liver cancer cells (HepG-2) than doxorubicin. nih.gov The mechanism of action for some of these compounds appears to be linked to the induction of oxidative stress. An investigation into flavanone (B1672756)/chromanone derivatives found that their antiproliferative activity against colon cancer cells, with IC50 values ranging from 10 to 30 µM for the most active compounds, was associated with increased intracellular reactive oxygen species (ROS) and subsequent DNA damage. mdpi.com

Table 4: Selected Chroman Derivatives with Anticancer Activity

| Compound/Derivative Class | Cancer Cell Line(s) | Potency (GI50/IC50) |

|---|---|---|

| Chroman Carboxamide (5k) | MCF-7 (Breast) | GI50 = 40.9 µM researchgate.net |

| Chroman-Isatin Hybrid (6i) | MCF-7 (Breast) | GI50 = 34.7 µM nih.govnih.gov |

| Flavanone/Chromanone (Compound 1) | Colon Cancer Lines | IC50 = 8–20 µM mdpi.com |

| Chromene Derivative 2 | HT-29 (Colon) | Higher activity than doxorubicin nih.gov |

| Chromene Derivative 5 | HepG-2 (Liver) | Higher activity than doxorubicin nih.gov |

Antitubercular Activity Studies

Tuberculosis remains a major global health issue, and the search for new therapeutic agents is critical. The chroman scaffold has emerged as a promising foundation for the development of novel drugs against Mycobacterium tuberculosis.

Researchers have designed and synthesized various chroman derivatives and evaluated their in vitro activity against the H37Rv strain of M. tuberculosis. A series of chroman-Schiff base derivatives were investigated, where compounds SM-2 and SM-5 showed the most potent effects, with a minimum inhibitory concentration (MIC) of 32 µg/mL. nih.gov This level of activity is comparable to some standard antitubercular drugs. nih.gov In silico molecular docking studies suggested these compounds could act as stable inhibitors of the InhA protein, a key enzyme in the mycobacterial cell wall synthesis pathway. nih.gov

Another study focused on chroman-hydrazone derivatives, identifying compound SM8 as having significant antitubercular activity among the tested series. asianpubs.org Furthermore, a series of 3,4-(dicoumarin-3-yl)-2,5-diphenyl furans, which are related coumarin structures, were synthesized and tested. mdpi.com Compound 11a from this series demonstrated a potent MIC of 1.6 μg/mL, which was superior to the standard drugs pyrazinamide (MIC 3.125 μg/mL) and streptomycin (MIC 6.25 μg/mL). mdpi.com These findings underscore the potential of chroman and coumarin-based structures as leads for developing new and effective antitubercular agents.

Table 5: Chroman and Coumarin Derivatives with Antitubercular Activity

| Compound/Derivative Class | Target/Strain | Potency (MIC) |

|---|---|---|

| Chroman-Schiff base (SM-2, SM-5) | M. tuberculosis H37Rv | 32 µg/mL nih.gov |

| Chroman-Hydrazone (SM8) | M. tuberculosis H37Rv | Showed significant activity asianpubs.org |

| Spiro-chromanone (PS08) | M. tuberculosis H37Ra | 3.72 μM researchgate.net |

| Dicoumarin-furan (11a) | M. tuberculosis H37Rv | 1.6 µg/mL mdpi.com |

Neuroprotective Activity Research

Neurodegenerative diseases are often associated with oxidative stress and excitotoxicity. Chroman derivatives, known for their antioxidant properties, have been investigated as potential neuroprotective agents.

Studies have explored the ability of novel 1,2-dithiolane/chroman hybrids to protect against oxidative stress-induced cell death in glutamate-challenged HT22 hippocampal neurons. nih.gov The results indicated that the presence and type of nitrogen heterocycles strongly influenced neuroprotective activity. nih.gov Replacing an amide group with a 1,2,4-oxadiazole or 1,2,3-triazole moiety led to a significant improvement in activity against glutamate-induced oxidative stress. nih.govresearchgate.net

In a model of Alzheimer's disease, certain chromone derivatives were found to have a neuroprotective effect by recovering mitochondrial function and reducing neuroinflammation. nih.gov Specifically, compounds C3AACP6 and C3AACP7 restored aerobic metabolism and increased the activity of mitochondrial enzymes in the hippocampus of rats. nih.gov Another newly synthesized chromene derivative, BL-M (N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline), demonstrated a neuroprotective effect against NMDA-induced excitotoxicity. mdpi.com Its mechanism of action was linked to its antioxidant activity and the enhancement of the ERK-CREB signaling pathway, which is crucial for neuronal survival. mdpi.com

Table 6: Chroman Derivatives with Investigated Neuroprotective Activity

| Compound/Derivative Class | Model / Stressor | Mechanism/Outcome |

|---|---|---|

| 1,2-Dithiolane/chroman hybrids | Glutamate-induced oxidative stress in HT22 neurons | Heterocyclic moieties (1,2,4-oxadiazole, 1,2,3-triazole) improved activity. nih.gov |

| Chromone derivatives (C3AACP6, C3AACP7) | Alzheimer's disease model (Aβ1-42 injection) | Recovered mitochondrial function and reduced neuroinflammation. nih.gov |

| BL-M | NMDA-induced excitotoxicity in cortical cells | Exerted neuroprotection via antioxidant activity and ERK-CREB signaling. mdpi.com |

Antihyperglycemic and Hypolipidemic Activity Research

Chroman derivatives have been explored for their potential in managing metabolic disorders like type 2 diabetes and dyslipidemia. Research has focused on their ability to improve glucose uptake and modulate lipid metabolism.

A series of thiazolidinediones incorporating chroman moieties were synthesized and evaluated for their euglycemic and hypolipidemic activities. acs.org Some of these analogs were found to be more potent than troglitazone, a known antidiabetic drug. acs.org The mechanism for these "glitazones" involves the transactivation of PPARγ, a key regulator of glucose and lipid metabolism. acs.org

More recent studies have focused on benzofuran-based chromenochalcones. nih.govrsc.org Several compounds from this series (16, 18, 21, 22, 24, 31, and 35) showed significant glucose uptake stimulatory effects in L6 skeletal muscle cells. rsc.org In subsequent in vivo testing in streptozotocin (STZ)-induced diabetic rats, compounds 21, 22, and 24 demonstrated a prominent reduction in blood glucose levels. nih.gov

These compounds were also assessed for antidyslipidemic activity in Triton-induced hyperlipidemic hamsters. nih.gov Several compounds, including 16, 20, 21, 24, 28, 29, 34, 35, and 36, were found to be active. rsc.org Compound 24 was particularly effective, not only improving fasting and postprandial blood glucose but also serum lipid profiles in db/db mice after 15 days of treatment. rsc.org The research suggests that these chroman-based structures can serve as a basis for developing dual-acting agents for managing both hyperglycemia and dyslipidemia.

Computational Chemistry and Molecular Modeling Studies of 5 Methyl 6 Chromanic Acid Derivatives

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

Prediction of Ligand-Protein Binding Modes and Affinities

Molecular docking simulations have been instrumental in elucidating the binding modes and predicting the binding affinities of various chromone (B188151) and chroman derivatives, which are structurally related to 5-Methyl-6-chromanic acid. These studies have provided critical information on the key interactions that govern the ligand-protein recognition process.

For instance, in a study investigating 3-formyl chromone derivatives as potential anti-diabetic agents, molecular docking was used to assess their binding affinity with several protein targets. The results revealed that 6-isopropyl-3-formyl chromone exhibited a strong binding affinity for the insulin-degrading enzyme (IDE), with a binding energy of -8.5 kcal/mol nih.gov. This was found to be superior to the reference standard dapagliflozin, which had a binding energy of -7.9 kcal/mol nih.gov. The docking analysis indicated that the interactions were mediated by both hydrogen bonding and hydrophobic interactions within the active site of the protein.

Similarly, docking studies on novel 3-benzylidene chroman-4-one analogs identified their potential as antifungal, antioxidant, and anticancer agents. Computational analysis against target proteins for antioxidant properties showed excellent binding efficacy to vanin-1 and estrogen receptors (ERs). For example, certain derivatives possessing methoxy (B1213986) and ethoxy/methyl/isopropyl groups showed significant activity against various fungi, and their computational docking analysis supported these findings by revealing strong binding interactions with the target enzymes.

In another study, chromone-3-carboxylic acid was identified as a potential sugar phosphatase inhibitor through molecular docking studies nih.gov. The analysis of the docking results highlighted the specific interactions between the carboxylic acid moiety and the amino acid residues in the active site of the enzyme, providing a rationale for its inhibitory activity.

These examples underscore the power of molecular docking in predicting how derivatives of the chroman and chromone scaffolds, closely related to 5-Methyl-6-chromanic acid, interact with their biological targets and in estimating their relative binding affinities.

Table 1: Predicted Binding Affinities of Chromone Derivatives against Various Protein Targets

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| 6-isopropyl-3-formyl chromone | Insulin-Degrading Enzyme (IDE) | -8.5 nih.gov |

| Dapagliflozin (Reference) | Insulin-Degrading Enzyme (IDE) | -7.9 nih.gov |

| Vitexin | Insulin-Degrading Enzyme (IDE) | -8.3 nih.gov |

| Myricetin | Insulin-Degrading Enzyme (IDE) | -8.4 nih.gov |

Virtual Screening Applications

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Molecular docking is a key component of structure-based virtual screening.

The process typically involves several key steps:

Target Preparation : The three-dimensional structure of the protein of interest is obtained from crystallographic or NMR studies and prepared for docking by adding hydrogen atoms, assigning charges, and defining the binding site.

Ligand Library Preparation : A diverse library of small molecules, which could include derivatives of 5-Methyl-6-chromanic acid, is prepared by generating 3D conformations and assigning appropriate chemical properties.

Docking and Scoring : Each ligand in the library is docked into the prepared protein target, and a scoring function is used to estimate the binding affinity.

Hit Selection : Compounds are ranked based on their docking scores, and the top-ranking molecules are selected for further investigation and experimental validation.

This methodology has been successfully applied to identify novel inhibitors for various targets, demonstrating the potential of virtual screening to accelerate the discovery of new drug candidates based on the chroman scaffold.

Consensus Docking Methodologies

To enhance the reliability of virtual screening results and reduce the number of false positives, consensus docking methodologies are often employed. This approach combines the results from multiple different docking programs or scoring functions. The underlying principle is that a true active compound is more likely to be ranked highly by several different algorithms than an inactive one.

Different strategies can be used for consensus docking, such as:

Intersection : Selecting only the compounds that are identified as hits by all docking programs used.

Union : Combining the hit lists from all programs.

Rank-based methods : Combining the ranks of the compounds from different programs to generate a consensus rank.

By leveraging the strengths of different docking algorithms, consensus docking can provide a more robust and accurate prediction of potential bioactive compounds. This approach helps to mitigate the inherent inaccuracies of individual scoring functions and can lead to a higher hit rate in subsequent experimental screening.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules. They are used to understand the dynamic behavior of biological macromolecules and their complexes with ligands, providing insights that are not accessible through static modeling techniques like molecular docking.

Exploration of Conformational Space and Ligand-Receptor Complex Stability

MD simulations provide a means to explore the conformational landscape of a ligand-receptor complex and assess its stability over time. By simulating the system's dynamics, researchers can observe how the ligand and protein adapt to each other and identify the most stable binding conformations.

In a study on 6-substituted 3-formyl chromone derivatives, MD simulations were performed on the docked complex of 6-isopropyl-3-formyl chromone with the insulin-degrading enzyme nih.gov. The stability of the protein-ligand complex was evaluated by analyzing the root-mean-square deviation (RMSD) of the protein backbone atoms over the course of the simulation. The RMSD values were found to be between 0.2 and 0.5 nm, indicating that the protein-ligand complex remained stable at the active site throughout the simulation nih.gov.

The root-mean-square fluctuation (RMSF) of individual amino acid residues can also be analyzed to identify regions of the protein that exhibit greater flexibility or rigidity upon ligand binding. This information can be crucial for understanding the allosteric effects of ligand binding and for identifying key residues involved in maintaining the stability of the complex.

Table 2: Molecular Dynamics Simulation Parameters for a Chromone Derivative Complex

| Parameter | Value |

|---|---|

| Simulation Software | GROMACS version 2021.6 nih.gov |

| Force Field | AMBER99SB nih.gov |

| Equilibration Time | 3000 ps nih.gov |

| Production Run Time | 3000 ps nih.gov |

| Temperature | 300 K nih.gov |

| RMSD of Complex | 0.2 - 0.5 nm nih.gov |

Investigation of Dynamic Binding Events

MD simulations can also be used to investigate the dynamic events associated with ligand binding and unbinding. While computationally intensive, these simulations can provide a detailed picture of the entire binding process, including the initial recognition, conformational changes, and the formation of the final stable complex.

By analyzing the trajectory of the ligand as it approaches and binds to the protein, researchers can identify intermediate states and key interactions that guide the binding process. This information is invaluable for understanding the mechanism of action of a drug and for designing molecules with improved binding kinetics.

Furthermore, MD simulations can be used to calculate the binding free energy of a ligand to a protein, which is a more rigorous measure of binding affinity than the scores provided by most docking programs. Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate binding free energies from MD simulation trajectories. These calculations take into account the dynamic nature of the system and can provide more accurate predictions of ligand potency.

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. dntb.gov.ua It is widely applied to chromane (B1220400) and its derivatives to predict a variety of properties, including molecular geometry, vibrational frequencies, and electronic characteristics. bohrium.comsemanticscholar.orgnih.gov DFT calculations, often performed at levels like B3LYP with basis sets such as 6-311++G(d,p), allow for the detailed examination of the molecule's quantum mechanical properties, which are foundational to its chemical behavior. bohrium.com

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Chromane Derivatives Calculated via DFT Note: The following data is representative of typical values found for chromane derivatives and is for illustrative purposes.

| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Derivative A | -6.85 | -1.69 | 5.16 |

| Derivative B | -7.92 | -1.61 | 6.31 |

| Derivative C | -7.06 | -2.52 | 4.54 |

Molecular Electrostatic Potential (MEP) mapping is a valuable DFT-based tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. dntb.gov.uanih.gov The MEP map displays different potential values on the electron density surface using a color spectrum. Typically, regions of negative potential (shown in red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. nih.gov Green areas represent neutral or zero potential. nih.gov

For chromane-like structures, MEP analysis helps identify the most reactive parts of the molecule. nih.gov Studies on various chromene and benzimidazole (B57391) derivatives show that negative potentials are often localized over electronegative atoms like oxygen in carbonyl groups, while positive potentials are found around hydrogen atoms. nih.govnih.gov This information is crucial for understanding intermolecular interactions and predicting how a molecule will bind to a biological target. nih.gov

Electronegativity (χ) : Measures the power of a molecule to attract electrons.

Chemical Hardness (η) : Represents the resistance to change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft". mdpi.com

Chemical Softness (S) : The reciprocal of hardness, it measures the extent of chemical reactivity. ijsr.net

These parameters are calculated using the energies of the HOMO and LUMO. materialsciencejournal.org A high electrophilicity index (ω), another key descriptor, suggests a molecule is a good electrophile. nih.gov DFT calculations on various heterocyclic compounds, including chromene derivatives, utilize these descriptors to predict and compare their chemical behavior. rsc.orgijsr.net

Table 2: Representative Global Reactivity Descriptors for Chromane Derivatives Note: The following data is representative of typical values found for chromane derivatives and is for illustrative purposes.

| Compound Derivative | Electronegativity (χ) (eV) | Hardness (η) (eV) | Softness (S) (eV-1) | Electrophilicity Index (ω) (eV) |

|---|---|---|---|---|

| Derivative A | 4.27 | 2.58 | 0.19 | 3.53 |

| Derivative B | 4.76 | 3.15 | 0.16 | 3.61 |

| Derivative C | 4.79 | 2.27 | 0.22 | 5.07 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. creative-biostructure.com By correlating molecular descriptors (physicochemical, topological, etc.) with experimental activity, QSAR models can predict the activity of new or untested compounds, thereby guiding the design of more potent molecules and reducing the need for extensive synthesis and testing. creative-biostructure.comnih.gov

QSAR models can be developed in two, three, or even higher dimensions. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), are particularly powerful as they consider the three-dimensional properties of molecules. nih.gov

The development of a robust QSAR model involves several key steps:

Data Set Selection : A series of compounds with known biological activities is chosen. This set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.govnih.gov

Molecular Modeling and Alignment : The 3D structures of the molecules are generated and aligned based on a common scaffold.

Descriptor Calculation : Steric and electrostatic fields (in the case of CoMFA) or other relevant molecular descriptors are calculated for each molecule. nih.gov

Model Generation : Statistical methods, such as Genetic Partial Least Squares (G/PLS), are used to create a mathematical equation linking the descriptors to the biological activity. nih.govnih.gov

Studies on synthetic chromone derivatives have successfully used 3D-QSAR to investigate their antioxidant activity, generating statistically significant models. nih.govnih.gov

The ultimate goal of a QSAR model is its predictive power. creative-biostructure.com A well-validated model can be used to forecast the biological activity of novel compounds before they are synthesized. creative-biostructure.com The predictive ability of a QSAR model is assessed using statistical metrics such as the cross-validated correlation coefficient (r²cv or q²) and the predictive correlation coefficient for the external test set (r²pred). nih.gov

For instance, a 3D-QSAR study on antioxidant chromone derivatives yielded a model with a high r²cv of 0.771 and an r²pred of 0.924, indicating a highly predictive and statistically significant model. nih.govnih.gov Such models provide valuable insights into the structural requirements for favorable biological activity, enabling the rational design of new derivatives with enhanced potency. nih.gov

Advanced Analytical Techniques in 5 Methyl 6 Chromanic Acid Research

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for determining the molecular structure of 5-methyl-6-chromanic acid. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal the connectivity and chemical environment of their constituent atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. The chemical shifts in the ¹H NMR spectrum of chromane (B1220400) derivatives are influenced by the substituents on the chromane ring. For instance, the deshielded aryl-methoxy group in certain derivatives appears at a downfield position compared to aryl-methyl groups. researchgate.net

¹³C NMR: Carbon-13 NMR spectroscopy details the types of carbon atoms present in a molecule. The chemical shifts in the ¹³C NMR spectrum provide insights into the electronic environment of each carbon atom. rsc.orgillinois.edu

2D NMR Techniques: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing the connectivity between protons and carbons.

COSY spectra reveal proton-proton couplings, helping to identify adjacent protons.

HSQC correlates directly bonded proton and carbon atoms.

HMBC shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the complete molecular structure.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Chromane Derivatives

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.5 - 8.0 | 110 - 160 |

| Methylene Protons (Chromane Ring) | 1.8 - 2.8 | 20 - 30 |

| Methyl Protons | 1.2 - 2.5 | 15 - 25 |

| Carboxylic Acid Proton | 10.0 - 13.0 | 170 - 185 |

Note: The exact chemical shifts for 5-Methyl-6-chromanic acid would require specific experimental data. The ranges provided are typical for similar chromane structures.

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is particularly useful for analyzing polar molecules like carboxylic acids. It typically forms protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, allowing for the determination of the molecular weight.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. This is a critical step in confirming the identity of 5-methyl-6-chromanic acid and distinguishing it from other isomers. For instance, HRMS analysis of a chromane derivative yielded a mass of 428.1372 (M+H)⁺, which was in close agreement with the calculated mass of 428.1377. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Key characteristic absorption bands expected in the IR spectrum of 5-methyl-6-chromanic acid include:

A broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

A strong C=O stretch from the carbonyl group of the carboxylic acid, usually appearing around 1700-1725 cm⁻¹. masterorganicchemistry.com

C-O stretching vibrations associated with the ether linkage in the chromane ring.

C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.

Table 2: Expected IR Absorption Bands for 5-Methyl-6-chromanic Acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 (strong) |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Ether | C-O Stretch | 1000 - 1300 |

| Alkyl | C-H Stretch | 2850 - 3000 |

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating 5-methyl-6-chromanic acid from complex mixtures and for its quantification. bioanalysis-zone.com These techniques rely on the differential partitioning of the analyte between a stationary phase and a mobile phase. ijpsjournal.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of non-volatile and thermally unstable compounds. ijpsjournal.com A common approach for analyzing acidic compounds like 5-methyl-6-chromanic acid is reversed-phase HPLC. sielc.com

In a typical reversed-phase HPLC setup:

Stationary Phase: A nonpolar stationary phase, such as C18-modified silica, is used.

Mobile Phase: A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is employed. sielc.com The pH of the mobile phase is often adjusted with an acid, such as formic acid or phosphoric acid, to ensure the carboxylic acid is in its neutral form, leading to better retention and peak shape. sielc.com

Detection: A UV detector is commonly used, as the aromatic ring in 5-methyl-6-chromanic acid will absorb UV light.

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller stationary phase particles (typically sub-2 µm) and higher pressures. ijpsjournal.com This results in:

Higher Resolution and Sensitivity: UPLC provides sharper and more intense peaks, allowing for better separation of complex mixtures and detection of trace components.

Faster Analysis Times: The higher flow rates and shorter column lengths used in UPLC significantly reduce the analysis time compared to conventional HPLC.

The principles of separation in UPLC are the same as in HPLC, but the enhanced performance makes it a powerful tool for high-throughput analysis and the detection of impurities in 5-methyl-6-chromanic acid samples.

Table 3: Comparison of HPLC and UPLC for the Analysis of Chromane Derivatives

| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

| Particle Size | 3 - 5 µm | < 2 µm |

| Operating Pressure | 1000 - 6000 psi | 6000 - 15000 psi |

| Resolution | Good | Excellent |

| Analysis Time | Longer | Shorter |

| Sensitivity | Good | Higher |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds. For a compound like 5-Methyl-6-chromanic acid, which belongs to the phenolic acid class, direct analysis by GC is challenging due to its low volatility and thermal instability. To overcome this, a chemical derivatization step is necessary to convert the analyte into a more volatile and thermally stable form before injection into the GC system. nih.govjfda-online.com

The most common derivatization technique for phenolic acids is silylation. nih.govnih.gov This process involves reacting the acidic proton of the carboxylic acid group and the phenolic hydroxyl group with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form trimethylsilyl (B98337) (TMS) esters and ethers. nih.govresearchgate.net These TMS derivatives are significantly more volatile and produce sharp, well-defined peaks in the chromatogram.

Once derivatized, the sample is analyzed using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The gas chromatograph separates the derivatized 5-Methyl-6-chromanic acid from other components in the sample mixture based on its boiling point and interaction with the stationary phase of the analytical column. youtube.com As the separated compound elutes from the column, it enters the mass spectrometer, which serves as the detector. The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a "molecular fingerprint" for definitive identification. khanacademy.org

Detailed research findings on the GC-MS analysis of various phenolic acids demonstrate the robustness of this approach. nih.govmdpi.com The selection of the GC column, typically a non-polar or medium-polarity capillary column, and the optimization of the oven temperature program are critical for achieving good separation. The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for trace-level quantification. researchgate.netnih.gov

Below is a table summarizing typical instrumental conditions for the GC-MS analysis of phenolic acids following silylation, which would be applicable for 5-Methyl-6-chromanic acid research.

Table 1: Representative GC-MS Parameters for Phenolic Acid Analysis

| Parameter | Condition |

|---|---|

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | Rxi-5Sil MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial 80 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |